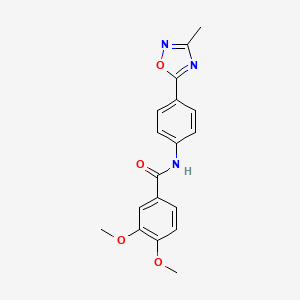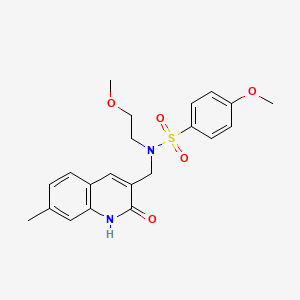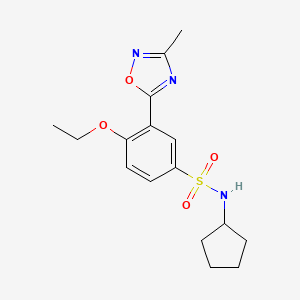
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors), which are being investigated for their ability to treat various autoimmune and inflammatory diseases.
Mechanism of Action
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibits the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It has been extensively studied and has a well-characterized mechanism of action, making it a useful tool for investigating the role of JAKs in various biological processes. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of certain types of cancer, where JAKs have been implicated in tumor growth and survival. Finally, there is also interest in developing more selective JAK inhibitors that target specific isoforms of JAKs, which may have fewer off-target effects and greater therapeutic potential.
Synthesis Methods
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction between 4-bromo-1-cyclopentylbenzene and ethyl 4-aminobenzenesulfonate to form N-cyclopentyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to yield the final product, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide.
Scientific Research Applications
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways of many cytokines and growth factors involved in immune and inflammatory responses.
properties
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-22-15-9-8-13(10-14(15)16-17-11(2)18-23-16)24(20,21)19-12-6-4-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSRWXWZPIWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
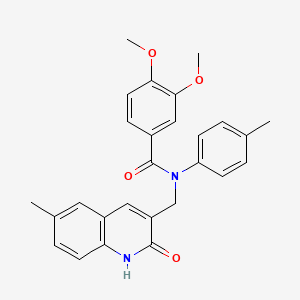
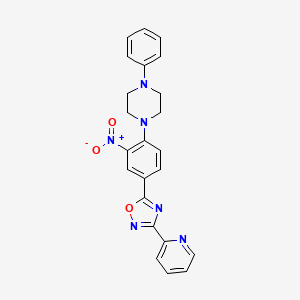

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)


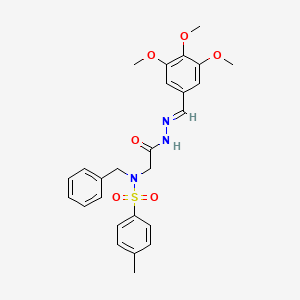

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

